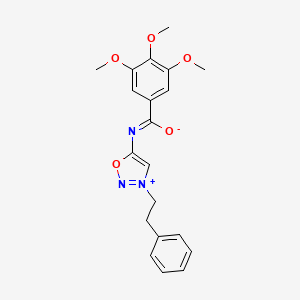
4-(2-thienylmethyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-thienylmethyl)thiomorpholine, also known as TMTM, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMTM has been found to exhibit various biological activities, including antimicrobial, antitumor, and antiviral properties.
Scientific Research Applications
4-(2-thienylmethyl)thiomorpholine has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs. This compound has been shown to possess antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. This compound has also been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have antiviral activity against hepatitis B virus and herpes simplex virus.
Mechanism of Action
The exact mechanism of action of 4-(2-thienylmethyl)thiomorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have antioxidant activity, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-thienylmethyl)thiomorpholine in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
For research on 4-(2-thienylmethyl)thiomorpholine include the development of this compound-based drugs, investigation of its mechanism of action, and the synthesis of new derivatives with improved biological activity and reduced toxicity.
Synthesis Methods
The synthesis of 4-(2-thienylmethyl)thiomorpholine involves the reaction of 2-thienylmethylamine with carbon disulfide and sodium hydroxide to produce 4-(2-thienylmethyl)thiosemicarbazide. The thiosemicarbazide is then treated with morpholine to yield this compound. The overall reaction scheme is shown below:
2-thienylmethylamine + CS2 + NaOH → 4-(2-thienylmethyl)thiosemicarbazide
4-(2-thienylmethyl)thiosemicarbazide + morpholine → this compound
properties
IUPAC Name |
4-(thiophen-2-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS2/c1-2-9(12-5-1)8-10-3-6-11-7-4-10/h1-2,5H,3-4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBANYDRDPPZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

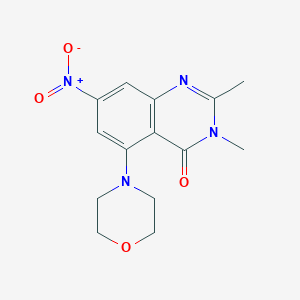
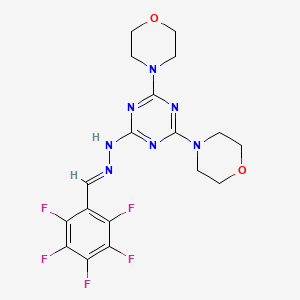
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)

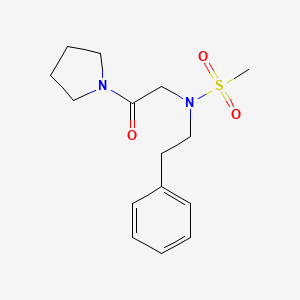
![benzaldehyde (3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5862785.png)


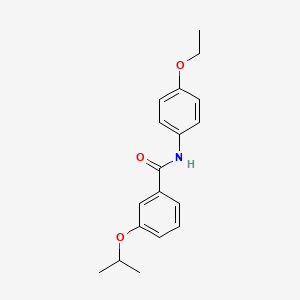

![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)
